molecular formula C26H21FN4O2 B10825119 (2~{R})-2-[[3-cyano-2-[4-(2-fluoranyl-3-methyl-phenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid

(2~{R})-2-[[3-cyano-2-[4-(2-fluoranyl-3-methyl-phenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid

Cat. No.: B10825119
M. Wt: 440.5 g/mol
InChI Key: DVIVLYHDLNAXAT-OAQYLSRUSA-N
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Description

BAY-091 is a potent and highly selective inhibitor of phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A). This compound has been designed to aid in the exploration of the roles played by PIP4K2A and PIP4K2B in various pathophysiological conditions, particularly in cancer research .

Preparation Methods

BAY-091 is synthesized through a series of chemical reactions involving the formation of a 1,7-naphthyridine-based structure. The synthetic route typically involves high-throughput screening followed by structure-based optimization . The compound is stored as a dry powder or as dimethyl sulfoxide (DMSO) stock solutions at -20°C. It is soluble in DMSO up to 10 mM .

Chemical Reactions Analysis

BAY-091 undergoes various chemical reactions, primarily involving its interaction with PIP4K2A. It is an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate (ATP) for binding to the kinase. The compound shows potent activity on PIP4K2A with an IC50 value of 1.3 nM with 10 μM ATP . It is also active in the homogeneous time-resolved fluorescence (HTRF) assay used for the quantification of produced phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) .

Properties

Molecular Formula

C26H21FN4O2

Molecular Weight

440.5 g/mol

IUPAC Name

(2R)-2-[[3-cyano-2-[4-(2-fluoro-3-methylphenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid

InChI

InChI=1S/C26H21FN4O2/c1-3-21(26(32)33)30-25-19-11-12-29-14-22(19)31-24(20(25)13-28)17-9-7-16(8-10-17)18-6-4-5-15(2)23(18)27/h4-12,14,21H,3H2,1-2H3,(H,30,31)(H,32,33)/t21-/m1/s1

InChI Key

DVIVLYHDLNAXAT-OAQYLSRUSA-N

Isomeric SMILES

CC[C@H](C(=O)O)NC1=C(C(=NC2=C1C=CN=C2)C3=CC=C(C=C3)C4=CC=CC(=C4F)C)C#N

Canonical SMILES

CCC(C(=O)O)NC1=C(C(=NC2=C1C=CN=C2)C3=CC=C(C=C3)C4=CC=CC(=C4F)C)C#N

Origin of Product

United States

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